Cas no 1805677-57-9 (3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one)

3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one is a brominated and chloromethylated aromatic ketone with significant utility in synthetic organic chemistry. Its structure, featuring both electrophilic (bromo and chloromethyl) and nucleophilic (hydroxyl) functional groups, makes it a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of reactive sites allows for selective modifications, enabling the synthesis of diverse derivatives. The compound’s stability under controlled conditions ensures reliable handling in multi-step reactions. Its well-defined reactivity profile facilitates use in cross-coupling, substitution, and condensation reactions, making it valuable for researchers developing novel bioactive compounds or advanced materials.
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one structure
1805677-57-9 structure
商品名:3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one
CAS番号:1805677-57-9
MF:C10H10BrClO2
メガワット:277.542201519012
CID:4979631

3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one
    • インチ: 1S/C10H10BrClO2/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5,13H,3-4,6H2
    • InChIKey: UEJFXSJMDPSBMI-UHFFFAOYSA-N
    • ほほえんだ: BrCCC(C1C=CC(=C(CCl)C=1)O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013013429-1g
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one
1805677-57-9 97%
1g
1,549.60 USD 2021-06-25
Alichem
A013013429-250mg
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one
1805677-57-9 97%
250mg
470.40 USD 2021-06-25
Alichem
A013013429-500mg
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one
1805677-57-9 97%
500mg
831.30 USD 2021-06-25

3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one 関連文献

Related Articles

3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-oneに関する追加情報

Recent Advances in the Study of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one (CAS: 1805677-57-9)

In recent years, the compound 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one (CAS: 1805677-57-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and development. The presence of both bromo and chloromethyl functional groups makes it a versatile intermediate for the synthesis of more complex bioactive molecules. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

The synthesis of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one has been optimized in several recent studies. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthetic route that minimizes byproduct formation and improves overall efficiency. The method involves a multi-step reaction sequence starting from 4-hydroxybenzaldehyde, followed by bromination and subsequent functionalization to introduce the chloromethyl group. The authors reported a yield of 78%, which is a significant improvement over previous methods. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological evaluation.

Recent pharmacological studies have explored the biological activity of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one and its derivatives. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes implicated in cancer progression. Specifically, it showed IC50 values in the low micromolar range against EGFR and VEGFR2, suggesting its potential as a lead compound for the development of kinase inhibitors. However, the study also noted that further structural optimization is required to enhance selectivity and reduce off-target effects.

In addition to its kinase inhibitory properties, 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one has been investigated for its antimicrobial activity. A 2023 study in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis. These findings open new avenues for the development of novel antibiotics, particularly in the face of rising antibiotic resistance.

Despite these promising results, challenges remain in the development of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one as a therapeutic agent. A recent review in Current Topics in Medicinal Chemistry highlighted issues such as poor solubility and metabolic instability, which could limit its clinical applicability. However, the review also pointed to ongoing efforts to address these limitations through prodrug strategies and formulation improvements. For instance, nanoparticle-based delivery systems have shown potential in enhancing the bioavailability of similar compounds, and these approaches could be adapted for this molecule.

In conclusion, 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one (CAS: 1805677-57-9) represents a promising scaffold for drug discovery, with demonstrated activity in kinase inhibition and antimicrobial applications. Recent advances in its synthesis and biological evaluation have laid the groundwork for further development. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies. As the field progresses, this compound may emerge as a valuable tool in the fight against cancer and infectious diseases.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd